1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a benzimidazole core substituted with a 2,5-dibromophenylsulfonyl group and a methyl group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methyl-1H-benzimidazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzenesulfonyl chloride: A precursor used in the synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole.
1-[(2,5-dibromophenyl)sulfonyl]proline: Another compound with a similar sulfonyl group but different core structure.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, emphasizing its applications in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core with a sulfonyl group attached to a dibromophenyl moiety. Its molecular formula is C14H10Br2N2O2S, and it has a molecular weight of approximately 430.11 g/mol. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methyl-1H-benzimidazole under basic conditions (e.g., using triethylamine) to facilitate the formation of the sulfonyl linkage. This process can be optimized for yield and purity through techniques such as recrystallization or chromatography .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds structurally similar to this compound demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were reported to be low, indicating potent activity .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus |
2-Methyl-1H-benzimidazole | TBD | Escherichia coli |
5-(4-Methylpiperazinyl)-substituted variant | TBD | Candida albicans |
Note: TBD - To Be Determined in ongoing studies.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied, with various compounds showing cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. A study focusing on substituted benzimidazoles found that certain derivatives induced apoptosis in cancer cells by disrupting microtubule dynamics .
Case Study: Cytotoxicity Evaluation
A specific evaluation involved testing the cytotoxicity of this compound against human lymphoblast cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their function, leading to disrupted cellular processes such as division and metabolism. The sulfonyl group plays a critical role in this mechanism by enhancing electrophilicity .
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-8-10(15)6-7-11(14)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZANPKGMOSCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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